molecular formula C9H13O4PS B14649539 Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate CAS No. 52344-55-5

Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate

Cat. No.: B14649539
CAS No.: 52344-55-5
M. Wt: 248.24 g/mol
InChI Key: JDCBSXRBZFUZDF-UHFFFAOYSA-N
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Description

Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a thiophene ring, a phosphonate group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate typically involves the condensation of thiophene derivatives with phosphonate esters. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a halogenated ketone to form the desired phosphonate compound. The reaction conditions often require the use of a base, such as sodium or potassium carbonate, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the thiophene derivative, followed by its reaction with a phosphonate ester under controlled conditions. The process may also involve purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The thiophene ring can participate in π-π interactions, enhancing its binding affinity to biological targets. The ketone group can undergo nucleophilic addition reactions, further contributing to its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [2-oxo-3-(thiophen-2-yl)propyl]phosphonate
  • Dimethyl [2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl]phosphonate
  • Dimethyl [2-oxo-3-(thiophen-3-yl)oxy]propyl]phosphonate

Uniqueness

Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate is unique due to the specific positioning of the thiophene ring and the phosphonate group, which imparts distinct chemical and physical properties.

Properties

CAS No.

52344-55-5

Molecular Formula

C9H13O4PS

Molecular Weight

248.24 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-thiophen-3-ylpropan-2-one

InChI

InChI=1S/C9H13O4PS/c1-12-14(11,13-2)6-9(10)5-8-3-4-15-7-8/h3-4,7H,5-6H2,1-2H3

InChI Key

JDCBSXRBZFUZDF-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CC1=CSC=C1)OC

Origin of Product

United States

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